Ethyl 2-((1R,3R)-3-((tert-butoxycarbonyl)amino)-1-hydroxy-4-methylpentyl)thiazole-4-carboxylate
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Overview
Description
Ethyl 2-((1R,3R)-3-((tert-butoxycarbonyl)amino)-1-hydroxy-4-methylpentyl)thiazole-4-carboxylate is a complex organic compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by its unique structure, which includes a tert-butoxycarbonyl (Boc) protected amino group, a hydroxy group, and an ethyl ester functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-((1R,3R)-3-((tert-butoxycarbonyl)amino)-1-hydroxy-4-methylpentyl)thiazole-4-carboxylate typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Introduction of the Boc-Protected Amino Group: The tert-butoxycarbonyl (Boc) group is introduced to protect the amino group during the synthesis. This is usually done using di-tert-butyl dicarbonate (Boc2O) in the presence of a base.
Formation of the Hydroxy Group: The hydroxy group can be introduced through various methods, such as reduction of a carbonyl group or hydrolysis of an ester.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane).
Reduction: The ester group can be reduced to an alcohol using reducing agents like LiAlH4 (Lithium aluminium hydride).
Substitution: The Boc-protected amino group can undergo nucleophilic substitution reactions, especially after deprotection.
Common Reagents and Conditions
Oxidation: PCC, DMP, or KMnO4 (Potassium permanganate).
Reduction: LiAlH4, NaBH4 (Sodium borohydride).
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an alcohol.
Substitution: Formation of substituted thiazole derivatives.
Scientific Research Applications
Chemistry
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Thiazole derivatives are often used as ligands in catalytic reactions.
Biology
Enzyme Inhibition: Thiazole derivatives can act as inhibitors for various enzymes, making them useful in biochemical research.
Medicine
Drug Development: Potential use in the development of pharmaceuticals due to its unique structure and reactivity.
Industry
Material Science: Used in the synthesis of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of Ethyl 2-((1R,3R)-3-((tert-butoxycarbonyl)amino)-1-hydroxy-4-methylpentyl)thiazole-4-carboxylate would depend on its specific application
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-((1R,3R)-3-amino-1-hydroxy-4-methylpentyl)thiazole-4-carboxylate: Similar structure but without the Boc protection.
Methyl 2-((1R,3R)-3-((tert-butoxycarbonyl)amino)-1-hydroxy-4-methylpentyl)thiazole-4-carboxylate: Similar structure but with a methyl ester instead of an ethyl ester.
Uniqueness
The presence of the Boc-protected amino group and the specific arrangement of functional groups make this compound unique
Properties
CAS No. |
944559-48-2 |
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Molecular Formula |
C17H28N2O5S |
Molecular Weight |
372.5 g/mol |
IUPAC Name |
ethyl 2-[(1R,3R)-1-hydroxy-4-methyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]pentyl]-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C17H28N2O5S/c1-7-23-15(21)12-9-25-14(18-12)13(20)8-11(10(2)3)19-16(22)24-17(4,5)6/h9-11,13,20H,7-8H2,1-6H3,(H,19,22)/t11-,13-/m1/s1 |
InChI Key |
GRYMFJTXVBVTGF-DGCLKSJQSA-N |
Isomeric SMILES |
CCOC(=O)C1=CSC(=N1)[C@@H](C[C@H](C(C)C)NC(=O)OC(C)(C)C)O |
Canonical SMILES |
CCOC(=O)C1=CSC(=N1)C(CC(C(C)C)NC(=O)OC(C)(C)C)O |
Origin of Product |
United States |
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